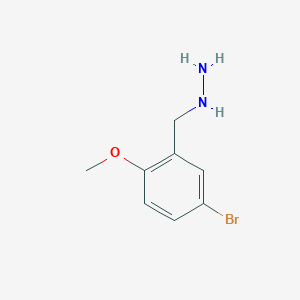
5-Bromo-2-methoxy-benzyl-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methoxy-benzyl-hydrazine: is an organic compound with the molecular formula C8H11BrN2O It is a derivative of benzyl hydrazine, where the benzene ring is substituted with a bromine atom at the 5-position and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxy-benzyl-hydrazine typically involves the reaction of 5-Bromo-2-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
5-Bromo-2-methoxybenzaldehyde+Hydrazine hydrate→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-methoxy-benzyl-hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or hydrazine derivatives.
Substitution: Formation of azides, nitriles, or other substituted products.
Scientific Research Applications
Chemistry: 5-Bromo-2-methoxy-benzyl-hydrazine is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals. It serves as an intermediate in the preparation of complex organic molecules.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a ligand in binding studies and help elucidate biological pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its hydrazine moiety is of interest for designing enzyme inhibitors and anticancer agents.
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-benzyl-hydrazine involves its interaction with biological molecules, particularly enzymes. The hydrazine group can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and affect cellular functions. The bromine and methoxy substituents can influence the compound’s binding affinity and specificity towards different molecular targets.
Comparison with Similar Compounds
5-Bromo-2-methoxybenzaldehyde: A precursor in the synthesis of 5-Bromo-2-methoxy-benzyl-hydrazine.
2-Bromo-5-methoxybenzaldehyde: Another brominated methoxybenzaldehyde with similar reactivity.
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: A related compound with a hydroxyl group instead of a hydrazine moiety.
Uniqueness: this compound is unique due to its hydrazine functional group, which imparts distinct reactivity and biological activity
Properties
CAS No. |
887596-56-7 |
|---|---|
Molecular Formula |
C8H11BrN2O |
Molecular Weight |
231.09 g/mol |
IUPAC Name |
(5-bromo-2-methoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11BrN2O/c1-12-8-3-2-7(9)4-6(8)5-11-10/h2-4,11H,5,10H2,1H3 |
InChI Key |
OJEALPAJWZFMAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















